A Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Norvaline
A Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorination strategies, the introduction of a trifluoromethyl (CF3) group is particularly impactful. This guide provides a detailed overview of the physicochemical characteristics of trifluoromethylated norvaline, a fluorinated analog of the non-proteinogenic amino acid L-norvaline. While comprehensive experimental data for this specific molecule is limited, this document synthesizes available information for closely related analogs and provides general principles to inform research and development efforts.
Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the parent molecule, norvaline. These changes have profound effects on its acidity, lipophilicity, and solubility.
Quantitative Data Summary
The following table summarizes the calculated physicochemical properties for 5,5,5-Trifluoronorvaline. It is important to note that these are predicted values and experimental verification is recommended. For comparison, the experimental properties of L-norvaline are also provided.
| Property | 5,5,5-Trifluoronorvaline (Predicted) | L-Norvaline (Experimental) |
| Molecular Formula | C5H8F3NO2 | C5H11NO2 |
| Molecular Weight ( g/mol ) | 171.12 | 117.15[1] |
| pKa1 (α-COOH) | 2.04 | 2.36 |
| pKa2 (α-NH3+) | 8.92 | 9.76 |
| logP | 1.44 | -2.1[1] |
| Melting Point (°C) | 256-258 | >300 |
| Water Solubility | Insoluble | 141 g/L |
| Vapor Pressure (25°C) | 0.0947 mmHg | - |
| Density | 1.356 g/cm³ | - |
Data for 5,5,5-Trifluoronorvaline is sourced from computational predictions.[2] Data for L-Norvaline is sourced from PubChem and other experimental databases.[1][3][4]
The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa1) and decrease the basicity of the amino group (lower pKa2) compared to norvaline. The most striking predicted difference is in the lipophilicity (logP), where trifluoromethylation dramatically increases the compound's hydrophobicity.
Experimental Protocols
Synthesis of α-Trifluoromethyl Amino Acids
A common strategy for the synthesis of α-trifluoromethyl amino acids involves the photoredox-mediated radical trifluoromethylation of corresponding amino acid precursors.
General Protocol:
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Starting Material Preparation: The corresponding precursor of norvaline, such as an N-protected dehydroamino acid, is prepared using standard organic synthesis techniques.
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Photoredox Reaction:
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The precursor is dissolved in a suitable organic solvent (e.g., acetonitrile (B52724) or DMF).
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A photocatalyst (e.g., an iridium or ruthenium complex) and a trifluoromethyl source (e.g., Togni's reagent or CF3SO2Na) are added.
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The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for several hours to days, with reaction progress monitored by TLC or LC-MS.
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Work-up and Purification:
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Upon completion, the solvent is removed under reduced pressure.
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The residue is subjected to an aqueous work-up to remove inorganic salts.
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The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected trifluoromethylated amino acid.
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Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the final trifluoromethylated norvaline.
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized trifluoromethylated norvaline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the proton environment of the molecule.
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¹³C NMR: To identify all carbon atoms, including the trifluoromethyl carbon.
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¹⁹F NMR: This is a crucial technique for fluorine-containing compounds, providing a distinct signal for the CF3 group and confirming its presence and electronic environment.[5][6][7]
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8][9][10] High-resolution mass spectrometry (HRMS) is used to obtain the exact mass.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxyl), N-H (amine), and C-F bonds.
Visualizations
Experimental Workflow for Synthesis
Caption: General Synthetic Workflow for Trifluoromethylated Norvaline.
Conceptual Impact of Trifluoromethylation on Biological Activity
The introduction of a trifluoromethyl group can profoundly influence the biological activity of norvaline by altering its interaction with biological targets. L-norvaline is known to be an inhibitor of the enzyme arginase.
Caption: Potential Impact of Trifluoromethylation on Biological Activity.
Conclusion
Trifluoromethylated norvaline represents a potentially valuable molecule for drug discovery and chemical biology. The introduction of the trifluoromethyl group is predicted to significantly increase its lipophilicity while modulating its acidity and basicity. These alterations can lead to improved metabolic stability, enhanced membrane permeability, and modified binding interactions with biological targets. While experimental data on this specific compound remains to be fully elucidated, the general principles of trifluoromethylation and established synthetic and analytical methodologies provide a solid foundation for its further investigation and application. The protocols and conceptual frameworks presented in this guide are intended to facilitate future research into this and other novel fluorinated amino acids.
References
- 1. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,5,5-TRIFLUORONORVALINE|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
